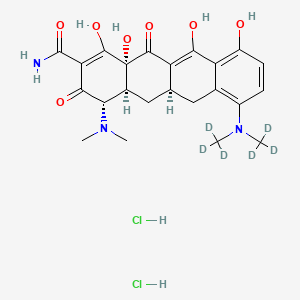
Minocycline-d6 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Minocycline-d6 Dihydrochloride is a deuterated form of minocycline hydrochloride, a tetracycline antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of minocycline, as the deuterium atoms can be traced more easily in biological systems. Minocycline itself is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Minocycline-d6 Dihydrochloride involves the incorporation of deuterium atoms into the minocycline molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of minocycline in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to ensure the complete replacement of hydrogen atoms with deuterium. The product is then purified using standard techniques such as crystallization and chromatography to obtain the final compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Minocycline-d6 Dihydrochloride undergoes various chemical reactions similar to those of minocycline. These include:
Oxidation: Minocycline can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert minocycline to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the minocycline molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can produce various reduced forms of minocycline.
Aplicaciones Científicas De Investigación
Minocycline-d6 Dihydrochloride is a form of minocycline, an antibiotic, that contains deuterium atoms, which allows it to be traced in research studies without altering its mechanism of action. It is primarily used in research settings.
Scientific Research Applications
This compound is widely used in scientific research due to its unique properties. Some of its applications include:
- Pharmacokinetic Studies The deuterium atoms in the compound allow researchers to trace it in biological systems, providing valuable information on its absorption, distribution, metabolism, and excretion. Its isotopic labeling allows researchers to trace the compound's distribution and metabolism in biological systems.
- Metabolic Studies It is used to study the metabolic pathways of minocycline and identify its metabolites.
- Drug Interaction Studies This compound is used to investigate potential drug-drug interactions and their effects on the pharmacokinetics of minocycline. Interaction studies involving this compound focus on drug-drug interactions.
- Biomedical Research The compound is used in various biomedical research applications, including studies on bacterial resistance and the development of new antibiotics.
- LC-MS/MS methods The samples with unbound minocycline and the internal standard (Minocycline-d6) are cleaned by liquid-liquid extraction using ethyl acetate .
Minocycline-Induced Hyperpigmentation
Mecanismo De Acción
Minocycline-d6 Dihydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth. The deuterium atoms in this compound do not alter its mechanism of action but allow for easier tracing in research studies.
Comparación Con Compuestos Similares
Minocycline-d6 Dihydrochloride is similar to other tetracycline antibiotics, such as doxycycline and tetracycline. its deuterated form provides unique advantages in research applications. Some similar compounds include:
Doxycycline: Another tetracycline antibiotic with similar antibacterial activity but different pharmacokinetic properties.
Tetracycline: The parent compound of the tetracycline class, with a broader spectrum of activity but more side effects.
Tigecycline: A newer tetracycline derivative with enhanced activity against resistant bacteria.
This compound stands out due to its deuterium labeling, which makes it particularly useful for detailed pharmacokinetic and metabolic studies.
Propiedades
Fórmula molecular |
C23H29Cl2N3O7 |
|---|---|
Peso molecular |
536.4 g/mol |
Nombre IUPAC |
(4S,4aS,5aR,12aR)-7-[bis(trideuteriomethyl)amino]-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C23H27N3O7.2ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);2*1H/t9-,11-,17-,23-;;/m0../s1/i1D3,2D3;; |
Clave InChI |
WFRONWCNHNRGLC-ZPEOJIAISA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C)C([2H])([2H])[2H].Cl.Cl |
SMILES canónico |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















